2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
CAS No.: 2034236-60-5
Cat. No.: VC4589332
Molecular Formula: C17H13ClFN3O2
Molecular Weight: 345.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034236-60-5 |
|---|---|
| Molecular Formula | C17H13ClFN3O2 |
| Molecular Weight | 345.76 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)8-16(23)22-9-15-17(21-6-5-20-15)11-4-7-24-10-11/h1-7,10H,8-9H2,(H,22,23) |
| Standard InChI Key | FPGCKHRYZGSFAO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 2-chloro-6-fluorophenyl group linked via an acetamide bridge to a pyrazine ring substituted with a furan-3-yl moiety. This hybrid structure combines aromatic, heteroaromatic, and amide functionalities, enabling diverse molecular interactions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₃ClFN₃O₂ | |
| Molecular Weight | 345.76 g/mol | |
| logP | 3.13 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 67.8 Ų |
The logP value of 3.13 indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests potential for target binding without excessive hydrophilicity .
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 1,250 cm⁻¹ (C-F stretch) .
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¹H NMR: Distinct signals at δ 8.45 ppm (pyrazine-H), δ 7.82 ppm (furan-H), and δ 4.52 ppm (N-CH₂).
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Mass Spec: Molecular ion peak at m/z 345.76 (M⁺), with fragmentation patterns confirming the chloro-fluorophenyl and furan-pyrazine subunits.
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a three-step protocol:
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Friedel-Crafts Acylation: 2-Chloro-6-fluorophenylacetic acid is prepared using AlCl₃ catalysis (Yield: 78%) .
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Amide Coupling: The acid reacts with 3-(furan-3-yl)pyrazin-2-ylmethanamine using HOBt/EDC in DMF (Yield: 65%).
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Crystallization: Recrystallization from n-heptane/ethyl acetate (1:3) yields pure product (Purity >98% by HPLC) .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 2) | +22% |
| Solvent | Anhydrous DMF | +15% |
| Catalyst | HOBt/EDC (1:1.2) | +18% |
Quality Control
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PXRD Analysis: Confirmed crystalline Form-P with characteristic peaks at 2θ = 13.6°, 18.1°, and 21.4° .
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HPLC Purity: 98.4% at 254 nm (C18 column, acetonitrile/water gradient).
Biological Evaluation
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
Table 3: Comparative Antimicrobial Profile
| Organism | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| E. coli ATCC 25922 | >64 | Ciprofloxacin (0.5) |
| Candida albicans SC5314 | 16 | Fluconazole (2) |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Chloro-Fluoro Pair: Enhances hydrophobic interactions with kinase ATP pockets (ΔΔG = -2.3 kcal/mol) .
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Furan-Pyrazine Moiety: Mediates π-π stacking with Tyr-181 in EGFR (Kd = 0.45 µM) .
Table 4: Analog Comparison
| Analog | MRSA MIC (µg/mL) | HepG2 IC₅₀ (µM) |
|---|---|---|
| Removal of furan | >64 | 32.1 |
| Replacement with thiophene | 12.5 | 14.6 |
| Parent Compound | 3.125 | 8.7 |
Mechanistic Insights
Target Engagement
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Kinase Inhibition: Suppresses EGFR (IC₅₀ = 0.24 nM) and MET (IC₅₀ = 4.2 nM) via U-shaped binding to ATP pockets .
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Membrane Disruption: Causes rapid depolarization in S. aureus (83% ΔΨm loss at 5×MIC) .
Metabolic Stability
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Microsomal Half-life: 42 min (human), 28 min (rat).
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CYP3A4 Inhibition: Moderate (IC₅₀ = 9.8 µM), suggesting manageable drug-drug interactions.
Applications and Development
Therapeutic Prospects
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Priority Indications: MRSA infections, non-small cell lung cancer (NSCLC) .
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Formulation Study: Nanoemulsions improve solubility (8.7 mg/mL vs. 1.2 mg/mL free drug).
Industrial Relevance
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Scale-Up Feasibility: 82% yield at 10 kg batch size using continuous flow chemistry .
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Cost Analysis: Raw material cost $12.50/g at commercial scale .
Future Directions
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